molecular formula C16H17N5O2S2 B2951374 N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide CAS No. 2034601-91-5

N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide

Cat. No.: B2951374
CAS No.: 2034601-91-5
M. Wt: 375.47
InChI Key: XXNLHPNFFJMWNO-UHFFFAOYSA-N
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Description

N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide is a heterocyclic compound featuring a pyrazole core substituted with a cyclopropyl group at position 5 and a pyrazine ring at position 2. The pyrazole moiety is linked via an ethyl chain to a thiophene-2-sulfonamide group. This structural architecture is characteristic of bioactive molecules, as sulfonamide derivatives and pyrazole-containing compounds are frequently explored in medicinal chemistry for their anti-inflammatory, antimicrobial, and kinase-inhibitory properties . The cyclopropyl group may enhance metabolic stability, while the pyrazine ring could modulate electronic properties and binding interactions.

Properties

IUPAC Name

N-[2-(5-cyclopropyl-3-pyrazin-2-ylpyrazol-1-yl)ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2S2/c22-25(23,16-2-1-9-24-16)19-7-8-21-15(12-3-4-12)10-13(20-21)14-11-17-5-6-18-14/h1-2,5-6,9-12,19H,3-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXNLHPNFFJMWNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCNS(=O)(=O)C3=CC=CS3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on the Pyrazole Core

The pyrazole ring’s substitution pattern critically influences molecular properties. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Pyrazole Derivatives
Compound Name Pyrazole Substituents Sulfonamide/Amide Group Key Structural Features Reported Biological Activity Reference
Target Compound 5-cyclopropyl, 3-(pyrazin-2-yl) Thiophene-2-sulfonamide Ethyl linker, pyrazine Not specified N/A
Thiadiazole-linked pyrazole (6a-o) 5-chloro, 3-methyl Benzene sulfonamide Thiadiazole linkage Anti-inflammatory
Acetamide derivative (191) 5-cyclopropyl, 3-CF₃ Acetamide Indazole, pyridine, trifluoromethyl Not specified
Pyrazole acetamide (11a) 5-phenyl Acetamide Trimethyl, phenyl Not specified
Key Observations:

Substituent Diversity: The target compound’s 5-cyclopropyl group contrasts with the 5-chloro () and 5-phenyl () groups in analogs. Cyclopropyl substituents are known to improve metabolic stability and reduce steric hindrance compared to bulkier groups like phenyl .

Sulfonamide vs. Amide Functionality :

  • The thiophene-2-sulfonamide group in the target compound differs from benzene sulfonamides () and acetamides (). Sulfonamides generally exhibit stronger acidity (due to the sulfonyl group) and improved solubility in polar solvents compared to amides.

Linker and Auxiliary Groups :

  • The ethyl linker in the target compound may provide conformational flexibility absent in rigid analogs like the thiadiazole-linked derivatives ().
  • The pyrazine ring in the target compound could confer distinct electronic effects compared to the trifluoromethyl () or thiadiazole () groups, influencing receptor binding or pharmacokinetics.

Computational and Crystallographic Insights

While direct data on the target compound is unavailable, SHELX () and Multiwfn () are widely used for structural refinement and electronic analysis. For example:

  • SHELX : Could refine the crystal structure of the target compound, identifying bond lengths and angles critical for stability .

Implications for Bioactivity and Drug Design

  • Anti-inflammatory Potential: The thiophene sulfonamide group may mimic benzene sulfonamides (), which exhibit cyclooxygenase (COX) inhibition.
  • Kinase Inhibition : Pyrazine and pyrazole motifs are common in kinase inhibitors; the target compound’s structure aligns with scaffolds targeting EGFR or JAK2 .
  • Solubility and Bioavailability : The thiophene ring’s lower aromaticity compared to benzene () might improve solubility, while the cyclopropyl group could reduce oxidative metabolism .

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